molecular formula C22H19N3O3S B2603520 2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(2-methylphenyl)acetamide CAS No. 1207047-53-7

2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B2603520
CAS No.: 1207047-53-7
M. Wt: 405.47
InChI Key: CMKGTKXDRBPNLW-UHFFFAOYSA-N
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Description

The molecule features a 4-methoxyphenyl group at position 7 of the thienopyrimidinone core and an N-(2-methylphenyl)acetamide moiety at position 3 (Figure 1). The methoxy group enhances solubility and modulates electronic effects, while the 2-methylphenyl substituent contributes to steric and hydrophobic interactions with target proteins. Its molecular formula is C₂₀H₁₉N₃O₃S (MW: 381.45 g/mol), distinct from analogs due to the combination of methoxy and methylphenyl groups .

Properties

IUPAC Name

2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-14-5-3-4-6-18(14)24-19(26)11-25-13-23-20-17(12-29-21(20)22(25)27)15-7-9-16(28-2)10-8-15/h3-10,12-13H,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKGTKXDRBPNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials to form the thienopyrimidine ring system.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with a thienopyrimidine structure exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit certain kinase enzymes involved in cancer cell proliferation. For instance, studies have shown that thienopyrimidine derivatives can effectively target pathways critical for tumor growth and survival .

Case Study:
A study conducted on various thienopyrimidine derivatives found that modifications to the substituents significantly impacted their potency against cancer cell lines. The compound's ability to inhibit specific kinases was linked to its structural features, particularly the thieno[3,2-d]pyrimidine core .

Anti-inflammatory Properties

In addition to its anticancer potential, this compound may also exhibit anti-inflammatory effects. Thienopyrimidine derivatives have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase .

Research Findings:
A comparative study on various thienopyrimidine derivatives demonstrated that those with specific substituents had enhanced anti-inflammatory activity, suggesting that the structural features of 2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(2-methylphenyl)acetamide could be optimized for better therapeutic efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of thienopyrimidine derivatives. Variations in substituents can lead to significant changes in biological activity:

Substituent Effect on Activity
4-Methoxy groupEnhances solubility and biological activity
N-(2-Methylphenyl) groupInfluences binding affinity to target enzymes
Acetamide moietyContributes to overall stability and bioavailability

Research has shown that specific modifications can lead to improved potency against cancer cells and reduced side effects .

Mechanism of Action

The mechanism of action of 2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[3,2-d]pyrimidinone Derivatives with Varied Aromatic Substituents
Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Activities References
Target Compound 7-(4-methoxyphenyl), N-(2-methylphenyl) 381.45 Kinase inhibition (hypothesized)
N-Cyclopentyl-2-[7-(4-methoxyphenyl)-4-oxo-thieno[3,2-d]pyrimidin-3-yl]acetamide 7-(4-methoxyphenyl), N-cyclopentyl 383.46 Improved solubility vs. methylphenyl
2-[7-(4-Fluorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxybenzyl)acetamide 7-(4-fluorophenyl), N-(3-methoxybenzyl) 435.44 Enhanced hydrophobic binding
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-thieno[3,2-d]pyrimidin-3-yl}acetamide 7-phenyl, N-(2-chloro-4-methylphenyl) 409.89 Increased lipophilicity; potential toxicity concerns

Key Insights :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound (electron-donating) may favor π-π stacking interactions compared to the 4-fluorophenyl (electron-withdrawing) in .
  • Substituent Effects on Solubility : The N-cyclopentyl analog () exhibits marginally higher solubility than the target compound due to reduced steric hindrance .
Sulfanyl/Sulfonyl and Nitro-Substituted Analogs
Compound Name Key Modifications Molecular Weight (g/mol) Biological Relevance References
2-[[3-(4-Methylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Sulfanyl linker, trifluoromethoxy 502.49 Enhanced metabolic stability
N-(4-Methoxyphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide Nitrophenyl, sulfanyl group 496.50 Electron-deficient; potential prodrug

Key Insights :

  • Nitro Groups : The 4-nitrophenyl substituent () may act as a Michael acceptor, enabling covalent binding to cysteine residues in kinases .
Anti-Cancer Activity of Related Acetamides

highlights derivatives like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide , which showed IC₅₀ values < 10 µM against HCT-116 and MCF-7 cell lines . While direct data for the target compound is unavailable, structural parallels suggest:

  • The 4-methoxyphenyl group may enhance DNA intercalation or topoisomerase inhibition.
  • The absence of a sulfonyl group in the target compound may reduce off-target effects compared to ’s derivatives .

Biological Activity

2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(2-methylphenyl)acetamide is a synthetic compound belonging to the thienopyrimidine class, which has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Structural Overview

The compound features a thieno[3,2-d]pyrimidine core with various substituents that may influence its biological activity. The presence of the methoxyphenyl and methylphenyl groups is significant for its interaction with biological targets.

Property Details
IUPAC Name This compound
Molecular Formula C20H17N3O3S
Molecular Weight 395.4 g/mol
CAS Number 1207048-88-1

Anticancer Properties

Research indicates that thienopyrimidine derivatives exhibit significant anticancer activity. The compound has shown promise in preclinical studies as an inhibitor of specific cancer cell lines. For instance, studies have demonstrated that similar thienopyrimidine compounds can induce apoptosis in cancer cells through the inhibition of key signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

The thienopyrimidine core is known for its antimicrobial properties. Preliminary studies suggest that derivatives of this compound may possess antibacterial and antifungal activities. For example, related compounds have been reported to show inhibition against various bacterial strains and fungi, indicating a potential therapeutic role in treating infections .

Enzyme Inhibition

The compound's structure suggests it may interact with specific enzymes involved in disease pathways. Thienopyrimidines have been studied for their ability to inhibit myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. Inhibition studies have shown that these compounds can effectively reduce MPO activity, which is associated with various autoimmune disorders .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Binding Affinity : The compound likely binds to specific receptors or enzymes due to its structural features.
  • Signal Transduction Pathways : It may interfere with critical signal transduction pathways involved in cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) : Some studies suggest that thienopyrimidines can modulate ROS levels within cells, contributing to their cytotoxic effects on cancer cells .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with other thienopyrimidine derivatives is useful:

Compound Name Structural Features Unique Aspects
4-{[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acidContains a benzoic acid moietyPotential anti-inflammatory activity
N-(5-furanyl)-N'-[(thienopyrimidin-5-yl)methyl]ureaUrea linkage enhances biological activityKnown for anticancer properties

This table highlights how variations in substituents can lead to different pharmacological profiles among thienopyrimidine derivatives.

Case Studies

  • Preclinical Evaluation : In a study evaluating the efficacy of various thienopyrimidine derivatives against cancer cell lines, this compound exhibited significant cytotoxicity compared to standard chemotherapeutic agents .
  • Antimicrobial Testing : Another study assessed the antimicrobial efficacy of related compounds against clinically relevant pathogens. Results indicated that certain derivatives showed promising inhibition zones against bacterial strains such as Staphylococcus aureus and Escherichia coli .

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